molecular formula C11H16 B14592727 (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene CAS No. 61214-31-1

(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene

Cat. No.: B14592727
CAS No.: 61214-31-1
M. Wt: 148.24 g/mol
InChI Key: CKKAYPRXSOCVDS-WDEREUQCSA-N
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Description

(1S,6S)-1,7,8-Trimethylbicyclo[420]octa-3,7-diene is a bicyclic organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene include other bicyclic organic molecules with similar structural features, such as:

  • Bicyclo[2.2.1]heptane
  • Bicyclo[3.2.0]heptane
  • Bicyclo[4.2.0]octane

Uniqueness

What sets this compound apart is its specific arrangement of methyl groups and double bonds, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific structural features are required.

Properties

CAS No.

61214-31-1

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(1S,6S)-1,7,8-trimethylbicyclo[4.2.0]octa-3,7-diene

InChI

InChI=1S/C11H16/c1-8-9(2)11(3)7-5-4-6-10(8)11/h4-5,10H,6-7H2,1-3H3/t10-,11+/m0/s1

InChI Key

CKKAYPRXSOCVDS-WDEREUQCSA-N

Isomeric SMILES

CC1=C([C@@]2([C@H]1CC=CC2)C)C

Canonical SMILES

CC1=C(C2(C1CC=CC2)C)C

Origin of Product

United States

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